molecular formula C10H13BrN2 B567791 5-Bromo-2-(piperidin-2-yl)pyridine CAS No. 1270356-25-6

5-Bromo-2-(piperidin-2-yl)pyridine

Cat. No.: B567791
CAS No.: 1270356-25-6
M. Wt: 241.132
InChI Key: KGDVRGKGCPYUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(piperidin-2-yl)pyridine is a heterocyclic organic compound with the molecular formula C10H13BrN2 It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a piperidin-2-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-2-yl)pyridine typically involves the bromination of 2-(piperidin-2-yl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The piperidin-2-yl group can be oxidized to form corresponding N-oxides or reduced to form secondary amines.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts like Pd(PPh3)4 with bases such as cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl or aryl-alkyne products.

Scientific Research Applications

5-Bromo-2-(piperidin-2-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromine atom and piperidin-2-yl group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-yl)pyridine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

    5-Bromo-2-(piperidin-1-yl)pyridine: Similar structure but with a different substitution pattern on the piperidine ring.

    5-Bromo-2-(piperidin-4-yl)pyridine: Substitution at the 4-position of the piperidine ring, leading to different steric and electronic properties.

Uniqueness

5-Bromo-2-(piperidin-2-yl)pyridine is unique due to the specific positioning of the bromine atom and the piperidin-2-yl group, which imparts distinct reactivity and interaction profiles. This makes it a valuable compound in the synthesis of pharmaceuticals and other complex organic molecules.

Properties

IUPAC Name

5-bromo-2-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDVRGKGCPYUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.